molecular formula C20H20ClN3O3S B1192074 ACC2-IN-2e

ACC2-IN-2e

Cat. No.: B1192074
M. Wt: 417.908
InChI Key: CYSWUSAYJNCAKA-FYJFLYSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACC2-IN-2e is a novel Acetyl-CoA Carboxylase 2 (ACC2) Selective Inhibitor, Improving Whole-Body Insulin Resistance and Hyperglycemia in Diabetic Mice through Target-Dependent Pathways.

Scientific Research Applications

1. Implications in Diabetes and Insulin Resistance Management

A novel Acetyl-CoA Carboxylase 2 (ACC2) selective inhibitor, compound 2e, has been found to improve whole-body insulin resistance and hyperglycemia in diabetic mice. The inhibitor stimulates mitochondrial fatty acid oxidation and reduces excess intramyocellular lipid (IMCL) deposition in skeletal muscle, a known factor contributing to insulin resistance. Unlike previous ACC2 inhibitors, compound 2e has a safety profile devoid of off-target effects on triglyceride metabolism and neurological side effects. Chronic treatment with compound 2e significantly improved hyperglycemia and whole-body insulin resistance without affecting plasma triglyceride levels. These findings support the potential of ACC2-selective inhibitors like compound 2e as a novel treatment for insulin resistance and type 2 diabetes (Takagi et al., 2020).

2. Impact on Bioactive Lipid Content in Skeletal Muscle

The ACC2 inhibitor compound 2e has been shown to significantly decrease bioactive lipid content, particularly diacylglycerol and ceramide, in skeletal muscle. This reduction is associated with enhanced acyl-CoA breakdown, leading to attenuation of lipid-induced insulin resistance and delayed progression of type 2 diabetes. In Zucker diabetic fatty (ZDF) rats, long-term treatment with compound 2e resulted in significant improvements in whole-body insulin resistance and hyperglycemia. These findings indicate that ACC2 inhibition by compounds like 2e could be an effective strategy in managing diabetes-related metabolic disturbances (Takagi et al., 2021).

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.908

IUPAC Name

(S, E)-N-(4-(6-((7-Chloro-2-ethoxybenzo[d]thiazol-6-yl)oxy)pyridin-3-yl)but-3-en-2-yl)acetamide

InChI

InChI=1S/C20H20ClN3O3S/c1-4-26-20-24-15-8-9-16(18(21)19(15)28-20)27-17-10-7-14(11-22-17)6-5-12(2)23-13(3)25/h5-12H,4H2,1-3H3,(H,23,25)/b6-5+/t12-/m0/s1

InChI Key

CYSWUSAYJNCAKA-FYJFLYSWSA-N

SMILES

CC(N[C@H](/C=C/C1=CC=C(OC2=CC=C3N=C(OCC)SC3=C2Cl)N=C1)C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ACC2-IN-2e

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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